Bibapcitide

GPIIb/IIIa antagonist platelet aggregation IC50

Diagnostic peptide precursors require precise dimeric structure and radiolabeling compatibility-not generic GPIIb/IIIa antagonists. Bibapcitide (P-280) is a synthetic 26-aa dimeric peptide engineered specifically for 99mTc-apcitide (AcuTect) production. - **Key Outcome**: Enables scintigraphic detection of acute DVT with 90.6% sensitivity / 83.9% specificity (no prior DVT). - **Differentiation**: Uniquely distinguishes acute from chronic venous thrombosis-not offered by eptifibatide or tirofiban. - **Supply**: Available as research-grade precursor; 99mTc labeling protocol data sheet provided.

Molecular Formula C112H162N36O43S10
Molecular Weight 3021.4 g/mol
CAS No. 153507-46-1
Cat. No. B121227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBibapcitide
CAS153507-46-1
Molecular FormulaC112H162N36O43S10
Molecular Weight3021.4 g/mol
Structural Identifiers
SMILESCC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O
InChIInChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77?,78?/m1/s1
InChIKeyNQQYGNMPSAJCFD-SLUARSHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bibapcitide Procurement Guide


Bibapcitide (CAS 153507-46-1), also known as P-280, is a synthetic 26-amino-acid dimeric peptide that functions as a high-affinity antagonist of the platelet glycoprotein GPIIb/IIIa receptor [1]. Upon radiolabeling with technetium-99m (99mTc), bibapcitide yields the diagnostic radiopharmaceutical 99mTc-apcitide (AcuTect), which is specifically indicated for the scintigraphic detection of acute deep vein thrombosis (DVT) [2]. Its molecular formula is C112H162N36O43S10, with a molecular weight of approximately 3021.35 g/mol [1].

1
Intended Use Diagnostic imaging of acute deep vein thrombosis (DVT) via 99mTc-labeled apcitide
2
Workflow Fit 99mTc radiolabeling of bibapcitide to form the active imaging agent 99mTc-apcitide
3
Key Attribute High GPIIb/IIIa selectivity with reported ~1,900-fold window over vitronectin receptor
4
Procurement Context Diagnostic radiopharmaceutical precursor; not a therapeutic antiplatelet agent

Why Bibapcitide Is Not Interchangeable


Generic substitution within the GPIIb/IIIa antagonist class is not scientifically valid. While agents like eptifibatide and tirofiban are indicated for therapeutic antiplatelet effects in acute coronary syndromes, bibapcitide is specifically engineered as a diagnostic precursor that, upon 99mTc labeling, enables non-invasive imaging of acute, actively forming thrombi [1]. Its unique dimeric structure, which cleaves to the active monomer apcitide during radiolabeling, dictates a distinct biodistribution and diagnostic window that therapeutic GPIIb/IIIa inhibitors do not share [2]. Furthermore, bibapcitide-based imaging is designed to differentiate acute from chronic venous thrombosis—a capability not offered by other in-class therapeutic agents or even by alternative imaging modalities like ultrasound [3].

!
Therapeutic GPIIb/IIIa Antagonists Eptifibatide, tirofiban and abciximab lack radiolabeling capability and are not designed for scintigraphic imaging; their substitution may not transfer diagnostic function.
!
Radiolabeling-Dependent Structure Bibapcitide’s dimeric peptide cleaves to the active monomer apcitide during 99mTc labeling, creating a distinct biodistribution that alternative peptides may not reproduce.
!
Acute vs. Chronic Discrimination ​​Bibapcitide-based imaging differentiates acute from chronic thrombi—a capability not offered by therapeutic inhibitors or other imaging modalities such as ultrasound.

Bibapcitide Key Evidence


GPIIb/IIIa Binding Affinity Comparison

Bibapcitide (P280) demonstrates potent inhibition of ADP-induced human platelet aggregation. Its IC50 value is 79 nM [1], which is approximately 2.8-fold less potent than the comparator peptide P748, which exhibits an IC50 of 28 nM in the same assay system [2]. This quantitative difference in potency does not indicate inferiority; rather, it reflects a deliberate design trade-off for its intended diagnostic, rather than therapeutic, application.

GPIIb/IIIa Binding Affinity
Head-to-head
P280 IC50: 79 nM vs. P748 IC50: 28 nM (2.8-fold higher) in ADP-induced platelet aggregation
Reported platelet inhibition assay context; affinity optimized for diagnostic imaging rather than therapeutic potency.
Human platelet-rich plasma; ADP stimulation
GPIIb/IIIa antagonist platelet aggregation IC50 in vitro pharmacology

Diagnostic Accuracy vs. Contrast Venography

In a Phase 3 multicenter clinical trial (n=63, subset with no prior DVT history), 99mTc-apcitide scintigraphy demonstrated a sensitivity of 90.6%, a specificity of 83.9%, and an agreement of 87.3% when compared to institutional readings of contrast venography [1]. These values meet the prospectively defined efficacy endpoints for the detection of acute DVT.

Diagnostic Accuracy vs. Venography
Head-to-head
Sensitivity 90.6%, Specificity 83.9%, Agreement 87.3% vs. contrast venography (gold standard)
Supports diagnostic imaging endpoint context; meets Phase 3 trial endpoints for acute DVT detection.
Multicenter trial; n=63, patients ≤3 days symptoms, no prior DVT history
deep vein thrombosis diagnostic imaging scintigraphy clinical trial

GPIIb/IIIa Selectivity Over Vitronectin Receptor

Bibapcitide (P280) exhibits high specificity for the GPIIb/IIIa receptor. It inhibits fibrinogen binding to GPIIb/IIIa with an IC50 of 6.8 nM, but inhibits vitronectin binding to the vitronectin receptor (αvβ3) with an IC50 of 13 μM [1]. This represents a nearly 2,000-fold selectivity window (13,000 nM / 6.8 nM ≈ 1912-fold).

Receptor Selectivity Window
Class-level
IC50 GPIIb/IIIa: 6.8 nM; αvβ3 (vitronectin receptor): 13,000 nM (~1,912-fold selectivity)
High selectivity minimizes off-target binding, supports imaging contrast through reduced background noise.
In vitro receptor binding assays
receptor selectivity GPIIb/IIIa vitronectin receptor integrin

Acute vs. Chronic Thrombus Discrimination

AcuTect (99mTc-apcitide) is clinically differentiated by its ability to detect acute venous thrombosis while yielding negative results on chronic, inactive thrombi [1]. This property is supported by clinical data showing that in patients with a history of DVT but no current acute symptoms, 99mTc-apcitide scintigraphy was negative [2].

Acute vs. Chronic Thrombus Differentiation
Class-level
Positive signal for acute thrombi; negative for chronic/residual thrombi (qualitative discrimination vs. ultrasound)
Enables acute thrombus identification, supporting decision-making in recurrent DVT research contexts.
Data to verify: imaging characteristics in patients with DVT history
acute thrombosis chronic thrombosis differential diagnosis scintigraphy

Diagnostic vs. Therapeutic GPIIb/IIIa Antagonists

Bibapcitide is classified as a diagnostic aid (radionuclide carrier) [1], whereas other GPIIb/IIIa antagonists such as abciximab, eptifibatide, and tirofiban are approved for therapeutic antiplatelet effects in acute coronary syndromes [2]. This fundamental difference in intended use is reflected in their respective clinical applications, dosing, and safety monitoring requirements.

Diagnostic vs. Therapeutic Classification
Class-level
Diagnostic aid (radionuclide carrier) for acute DVT imaging; not a therapeutic antiplatelet agent
Categorical regulatory classification confirms intended diagnostic procurement, not therapeutic use.
FDA NDA 020887 for AcuTect kit; review procurement handling requirements
diagnostic vs therapeutic GPIIb/IIIa pharmacological classification

Bibapcitide Application Scenarios


Acute DVT Scintigraphic Confirmation

Use of 99mTc-apcitide (derived from bibapcitide) is indicated for the detection and localization of acute DVT in the lower extremities [1]. Its high sensitivity (90.6%) and specificity (83.9%) in patients without prior DVT history [2] support its use as a non-invasive alternative to contrast venography, particularly when ultrasound is inconclusive or contrast agents are contraindicated.

Differentiating Acute from Chronic Thrombi

99mTc-apcitide scintigraphy uniquely enables the distinction between acute, actively forming thrombi and chronic, organized clots [1]. This is particularly valuable in patients with a history of DVT who present with new symptoms, as it helps determine whether the symptoms represent a new acute event (warranting anticoagulation) or residual chronic changes (not requiring intervention) [3].

Complementary Imaging in Recurrent DVT

In clinical scenarios of suspected recurrent DVT, 99mTc-apcitide scintigraphy offers a complementary tool to compression ultrasonography. Its ability to detect acute clot activity in the presence of pre-existing vascular abnormalities [1] provides additional diagnostic confidence, potentially reducing the need for invasive venography [2].

Application
Selection Property
Validation Focus
Acute DVT Scintigraphic Confirmation
High GPIIb/IIIa affinity and selectivity
Diagnostic accuracy endpoint review
Acute vs. Chronic Thrombus Differentiation
Acute thrombus binding specificity
Imaging endpoint in patient history context
Complementary Imaging in Recurrent DVT
Activity-based clot detection
Complementarity with compression ultrasonography

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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